

An In-depth Technical Guide to 1,2-Bis(3-fluorophenyl)ethanone

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Compound of Interest

Compound Name: 1,2-Bis(3-fluorophenyl)ethanone

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(3-fluorophenyl)ethanone is a fluorinated aromatic ketone that serves as a crucial building block (synthon) in medicinal chemistry and organic synthesis.^[1] Its structure, which incorporates two meta-fluorophenyl rings attached to an ethanone backbone, makes it a versatile precursor for the development of more complex molecules. The strategic inclusion of fluorine atoms is a common and effective tactic in drug design, known to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.^[1]

This guide provides a comprehensive overview of **1,2-Bis(3-fluorophenyl)ethanone**, including its chemical properties, established synthetic routes with detailed experimental protocols, and its significant applications in drug discovery and materials science.

Physicochemical Properties

The fundamental properties of **1,2-Bis(3-fluorophenyl)ethanone** are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
IUPAC Name	1,2-bis(3-fluorophenyl)ethanone	[1]
CAS Number	40281-51-4	[1]
Molecular Formula	C ₁₄ H ₁₀ F ₂ O	[1]
Molecular Weight	232.22 g/mol	[1]
InChI Key	IUXIYCGOSUZQPA-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

The synthesis of **1,2-Bis(3-fluorophenyl)ethanone** involves the formation of a carbon-carbon bond between the two fluorophenyl rings and the creation of the ethanone structure.[1] While several methods can be employed, Suzuki-Miyaura coupling represents a prominent and effective approach.[1]

Suzuki-Miyaura Coupling: A Representative Protocol

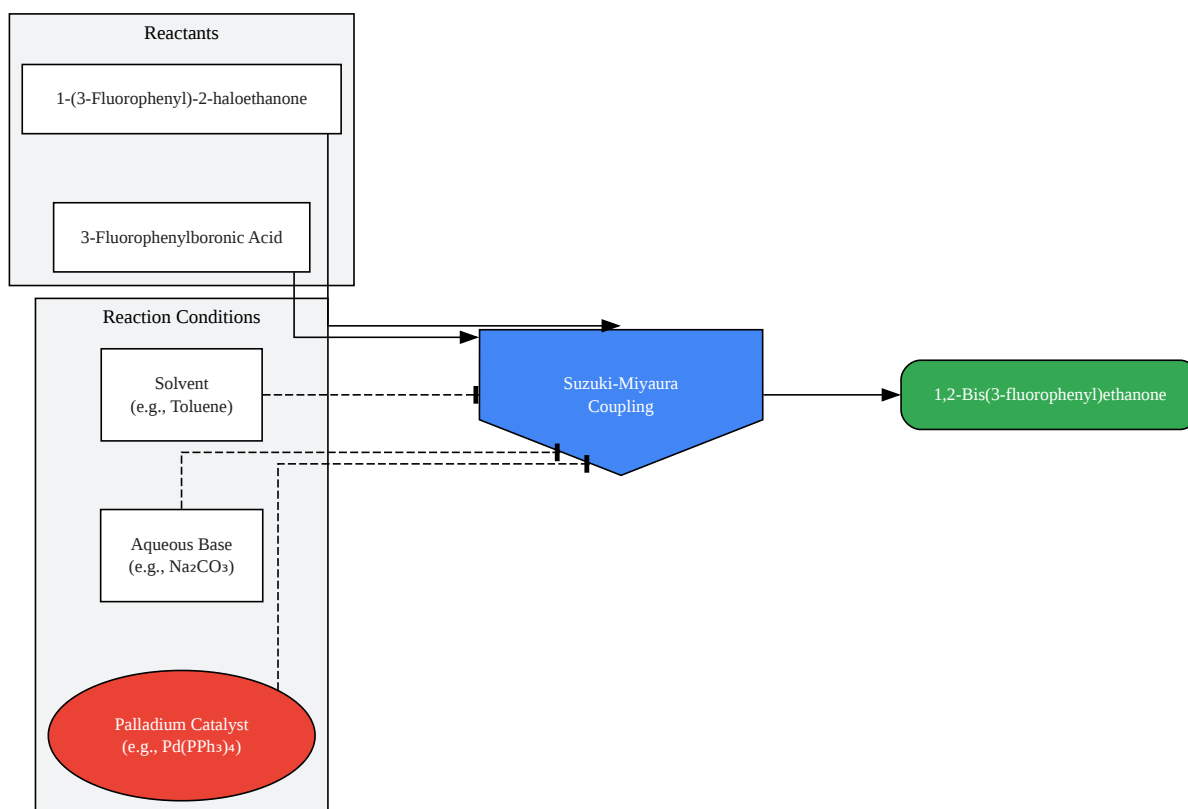
This reaction facilitates the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. It is a robust method for creating C-C bonds.

Reaction Scheme: (3-Fluorophenyl)boronic acid + 1-(3-Fluorophenyl)-2-haloethanone → **1,2-Bis(3-fluorophenyl)ethanone**

Experimental Protocol:

- **Reagent Preparation:** In a nitrogen-flushed round-bottom flask, dissolve the (3-fluorophenyl)boronic acid (1.2 equivalents) and the 1-(3-fluorophenyl)-2-haloethanone (1.0 equivalent) in a suitable solvent mixture, such as toluene or a dioxane/water mixture.
- **Catalyst Addition:** Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equivalents), to the solution.

- **Base Addition:** Introduce an aqueous solution of a base, such as sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3) (2.0 equivalents).
- **Reaction Execution:** Heat the mixture to reflux (typically 80-100 °C) and stir vigorously under a nitrogen atmosphere. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature and dilute it with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- **Final Purification:** Purify the resulting crude product using column chromatography on silica gel to yield pure **1,2-Bis(3-fluorophenyl)ethanone**.



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Caption: Suzuki-Miyaura Coupling Workflow for Synthesis.

Applications in Research and Development

Building Block for Drug Discovery

1,2-Bis(3-fluorophenyl)ethanone is a valuable synthon for generating libraries of novel compounds for high-throughput screening against various disease targets.^[1] The diarylketone scaffold and reactive fluorine atoms permit a wide array of chemical transformations. The ketone functional group can be modified through:

- Reduction: To form a secondary alcohol.
- Reductive Amination: To create an amine.
- Organometallic Addition: To generate tertiary alcohols.

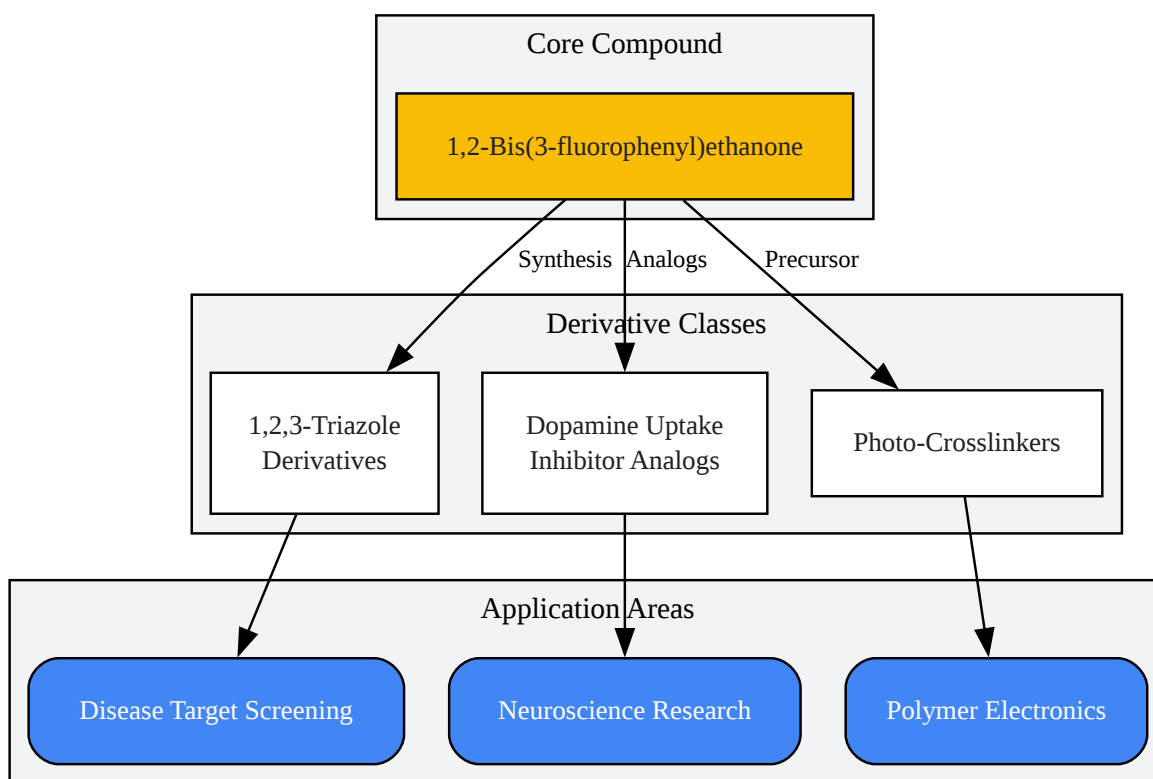
These transformations allow for the modular assembly of complex molecular architectures, which is a cornerstone of modern medicinal chemistry. For example, it is used as a precursor for synthesizing 1,2,3-triazole derivatives for screening against various therapeutic targets.^[1]

Neuroscience Research

As a fluorinated analog of benzil, its structural motifs are found in potent and selective dopamine uptake inhibitors. This makes the compound and its derivatives subjects of significant interest for research in neuroscience and the development of novel therapeutics for neurological disorders.^[1]

Materials Science

Beyond pharmaceuticals, bis(fluorophenyl) derivatives are gaining attention in materials science. They are investigated as photo-crosslinkers, which are used to stabilize the morphology of polymer semiconductors in advanced electronic devices.^[1]



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Caption: Application Pathways of the Core Compound.

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References

- 1. 1,2-Bis(3-fluorophenyl)ethanone | 40281-51-4 | Benchchem [benchchem.com]
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